10.6-Fold Enhancement of Human A3 Adenosine Receptor Affinity by 4-Chlorophenyl Substitution vs the Unsubstituted 2-Phenyl Parent
The 4-chlorophenyl substituent on the target compound provides a marked improvement in human adenosine A3 receptor binding affinity compared to the unsubstituted 2-phenyl parent compound 1 (CHEMBL241987). The target compound achieves a Ki of 2.90 nM at recombinant human A3 receptors expressed in CHO cells, whereas the 2-phenyl analog exhibits a Ki of 30.8 nM under the same assay conditions, representing a 10.6-fold gain in affinity attributable to the electron-withdrawing 4-chloro group [1]. This quantitative advantage is consistent with the SAR finding reported by Colotta et al. that electron-withdrawing para-substituents on the 2-phenyl ring enhance A3 affinity within the 4-one series [2].
| Evidence Dimension | Human adenosine A3 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 2.90 nM |
| Comparator Or Baseline | 2-Phenyl-2,5-dihydro-pyrazolo[3,4-c]quinolin-4-one (CHEMBL241987): Ki = 30.8 nM |
| Quantified Difference | 10.6-fold higher affinity for the 4-chlorophenyl derivative |
| Conditions | Displacement of [125I]AB-MECA binding at human adenosine A3 receptors expressed in CHO cells (BindingDB curated data) |
Why This Matters
A 10.6-fold difference in binding affinity is sufficient to alter the effective concentration range in functional assays by an order of magnitude, directly impacting dose-response experimental design and the interpretation of pharmacological effects.
- [1] BindingDB Entry BDBM50091137 (CHEMBL106740): Ki (hA3)=2.90 nM; BindingDB Entry BDBM50218922 (CHEMBL241987): Ki (hA3)=30.8 nM. Displacement of [125I]AB-MECA at human A3 receptors expressed in CHO cells. View Source
- [2] Colotta V, Catarzi D, Varano F, Cecchi L, Filacchioni G, Martini C, Trincavelli L, Lucacchini A. J Med Chem. 2000;43(16):3118-3124. doi:10.1021/jm000936i. View Source
